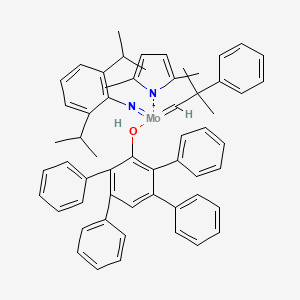
CatPac-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CatPac-1 is a Molybdenum-based aryl-oxide catalyst known for its efficiency in metathesis reactions, including cross metathesis and ring-closing metathesis . This compound has garnered significant attention due to its stability and effectiveness in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
CatPac-1 is synthesized through a series of steps involving the coordination of Molybdenum with aryl-oxide ligands. The process typically involves the following steps:
Preparation of Aryl-Oxide Ligands: The aryl-oxide ligands are synthesized through the reaction of aryl halides with alkali metal hydroxides under reflux conditions.
Coordination with Molybdenum: The aryl-oxide ligands are then coordinated with Molybdenum precursors under inert atmosphere conditions, often using Schlenk techniques to prevent oxidation.
Purification: The resulting compound is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
CatPac-1 undergoes various types of reactions, including:
Metathesis Reactions: this compound is highly effective in catalyzing metathesis reactions, such as cross metathesis and ring-closing metathesis.
Oxidation and Reduction: While primarily used in metathesis, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Metathesis Reactions: Common reagents include alkenes and alkynes, with reaction conditions typically involving moderate temperatures and inert atmospheres.
Oxidation and Reduction: Reagents such as hydrogen peroxide or hydrazine may be used, with conditions varying based on the desired reaction pathway.
Major Products Formed
Metathesis Reactions: The major products include various cyclic and acyclic alkenes, depending on the substrates used.
Oxidation and Reduction: Products can range from alcohols to ketones and aldehydes, depending on the specific reaction conditions.
Scientific Research Applications
CatPac-1 has a wide range of applications in scientific research, including:
Chemistry: Used extensively in organic synthesis for the formation of complex molecules through metathesis reactions.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, fine chemicals, and other industrial products.
Mechanism of Action
CatPac-1 exerts its catalytic effects through the formation of a Molybdenum-alkylidene intermediate, which facilitates the breaking and forming of carbon-carbon double bonds in metathesis reactions. The molecular targets include alkenes and alkynes, with the pathway involving the coordination of these substrates to the Molybdenum center, followed by the rearrangement of bonds to form the desired products.
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalysts: Ruthenium-based catalysts widely used in metathesis reactions, offering different reactivity and selectivity profiles.
Uniqueness of CatPac-1
This compound is unique due to its air-stable nature and high efficiency in metathesis reactions. Unlike some other catalysts, it does not require stringent inert atmosphere conditions, making it more practical for various applications.
Properties
IUPAC Name |
2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O.C12H17N.C10H12.C6H8N.Mo/c31-30-28(24-17-9-3-10-18-24)26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23)29(30)25-19-11-4-12-20-25;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-21,31H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQJSQFOMLLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H59MoN2O- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














